![molecular formula C13H8N4O4 B3015460 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 932236-41-4](/img/structure/B3015460.png)
7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are known for their wide applications in medicinal chemistry research .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A common strategy involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . A specific example of a synthesis process for a similar compound was reported, involving a four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified throughout its periphery, allowing for structural diversity . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be used in the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives . The reaction involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .Scientific Research Applications
Synthesis and Structural Studies
- Regioselective Synthesis : The compound is utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating tunable regioselectivity in N-alkylation based on the carboxy function (Drev et al., 2014).
Medicinal Chemistry
- Angiotensin II Receptor Antagonists : In medicinal chemistry, derivatives of this compound have been explored as potent in vitro angiotensin II antagonists, important for potential hypertension treatments (Shiota et al., 1999).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and shown to exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, these derivatives have demonstrated notable antioxidant properties (Şener et al., 2017).
Privileged Structure in Library Synthesis
- Privileged Structure : Identified as a privileged structure for library synthesis, this compound's derivatives have been used to create a wide range of compounds, showing the versatility of the pyrazolo[1,5-a]pyrimidine class (Gregg et al., 2007).
Oncological Research
- Anticancer Activity : Certain derivatives of this compound have shown significant anticancer activity, particularly against breast adenocarcinoma cell lines, highlighting its potential in oncological research (Abdellatif et al., 2014).
Fungicide Research
- Fungicidal Activity : Some analogues of this compound, especially those substituted in the pyrimidine ring, have displayed high levels of fungicidal activity, making them relevant in the study of systemic fungicides (Huppatz, 1985).
Imaging and Diagnostic Research
- Tumor Imaging with PET : Derivatives of this compound have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET), providing insights into non-invasive cancer diagnosis and monitoring (Xu et al., 2012).
Mechanism of Action
While the specific mechanism of action for “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)10-7-15-16-11(4-5-14-12(10)16)8-2-1-3-9(6-8)17(20)21/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBENHQEUXVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)
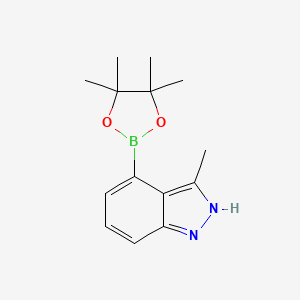
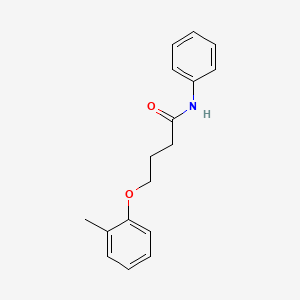

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
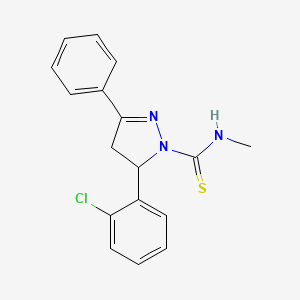
![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)
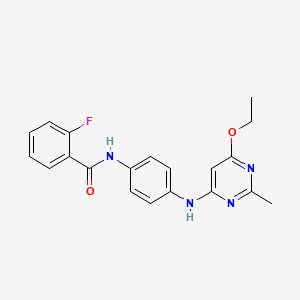
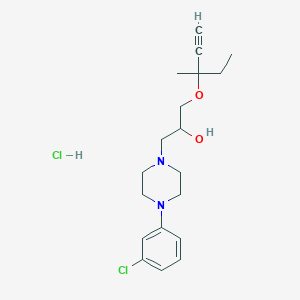

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)